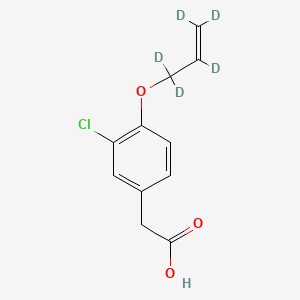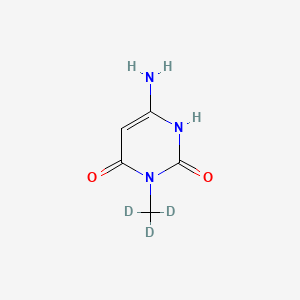![molecular formula C15H18N2O2 B587340 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 CAS No. 1794786-87-0](/img/structure/B587340.png)
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in organic synthesis and various scientific research applications. The presence of deuterium makes it particularly useful in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics.
Vorbereitungsmethoden
The synthesis of 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 involves several steps The starting material is typically a pyridine derivative, which undergoes a series of reactions to introduce the benzyloxy group and the methylamino groupThe reaction conditions often include the use of solvents like dichloromethane, dimethyl sulfoxide, ethyl acetate, and methanol. Industrial production methods focus on optimizing these reactions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 has a wide range of scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: The compound is used as an environmental pollutant standard for detecting pollutants in air, water, soil, sediment, and food.
Wirkmechanismus
The mechanism of action of 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow researchers to trace its metabolic pathways and understand its effects on various biological systems. The compound’s interaction with enzymes and receptors can provide insights into its role in metabolic processes and its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 is unique due to the presence of deuterium atoms, which distinguishes it from similar compounds. Some similar compounds include:
- 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol
- 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d3
- 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d2 These compounds differ in the number of deuterium atoms and their specific applications in research.
Eigenschaften
IUPAC Name |
1,1,2,2-tetradeuterio-2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(9-10-18)15-8-7-14(11-16-15)19-12-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3/i9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSMMBXTFFSQZ-YQUBHJMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C)C1=NC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












